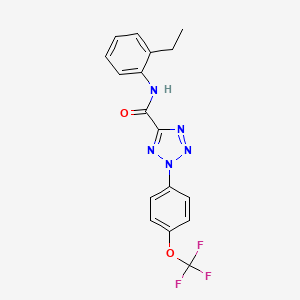
N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-ethylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities. The specific structure can be represented as follows:
- Chemical Formula : C16H15F3N4O
- Molecular Weight : 362.31 g/mol
The presence of the trifluoromethoxy group and the ethylphenyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.
Antiallergic Activity
Research indicates that tetrazole derivatives can exhibit significant antiallergic properties. A study focusing on related compounds demonstrated a correlation between structural modifications and antiallergic efficacy in the rat passive cutaneous anaphylaxis (PCA) test. For example, certain derivatives showed ID50 values as low as 0.16 mg/kg, indicating high potency compared to standard treatments like disodium cromoglycate .
Antimicrobial Activity
Tetrazoles have been reported to possess antibacterial and antifungal activities. A comprehensive review highlighted that various tetrazole derivatives, including those similar to this compound, exhibited significant inhibition against pathogenic bacteria with lower minimum inhibitory concentrations than established antibiotics like ciprofloxacin .
Anticancer Properties
In vitro studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that modifications on the tetrazole ring could enhance anticancer activity, with some compounds demonstrating IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Substituents : The presence of electron-withdrawing groups (like trifluoromethoxy) can enhance activity by increasing lipophilicity and improving binding interactions with biological targets.
- Ring Modifications : Alterations in the tetrazole ring or the phenyl substituents can lead to variations in potency and selectivity against different biological targets.
Case Studies and Experimental Findings
Several studies have investigated the biological properties of tetrazole derivatives:
- Antiallergic Study : In a study examining a series of tetrazole carboxamides, one compound showed significant antiallergic activity with an ID50 value of 0.16 mg/kg when administered intravenously .
- Antimicrobial Testing : A recent investigation into a range of tetrazole derivatives found that several exhibited strong antibacterial activity against common pathogens, suggesting potential for therapeutic applications in infectious diseases .
- Cytotoxicity Assays : Compounds similar to this compound were tested against cancer cell lines, with some derivatives showing IC50 values indicating effective inhibition of cell growth .
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-2-11-5-3-4-6-14(11)21-16(26)15-22-24-25(23-15)12-7-9-13(10-8-12)27-17(18,19)20/h3-10H,2H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJISJVADRJAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














